Dioctyl fumarate

説明

Historical Context of Fumarate (B1241708) Esters in Polymer Science and Materials Engineering

The study of fumarate esters in polymer science has roots in the mid-twentieth century, paralleling broader advancements in ester chemistry. Early investigations focused on polymerized alkyl fumarates for applications in lubricating oils. Researchers discovered that long-chain fumarate esters, when polymerized, could act as effective pour-point depressants in waxy lubricating oils by disrupting the crystallization of waxes at low temperatures. These initial studies established the foundation for using fumarate esters to modify the rheological properties of materials. The synthesis techniques for these esters evolved from direct esterification reactions using acid catalysts and thermal processing. Over time, the scope of research expanded from lubricants to a diverse array of polymer applications, driven by the unique comb-like molecular structure of long-chain fumarate polymers which influences their thermal and mechanical properties.

Significance of Dioctyl Fumarate in Contemporary Chemical and Materials Research

In modern research, this compound is recognized as a significant compound with diverse applications. It is widely investigated as a plasticizer, particularly for polyvinyl chloride (PVC), where it enhances flexibility and durability. factmr.comdataintelo.com This makes it valuable for materials used in construction, automotive parts, and electrical cables. factmr.comdataintelo.com Its low toxicity profile has positioned it as a safer alternative to traditional phthalate-based plasticizers, aligning with the growing demand for non-toxic and environmentally friendly chemical products. chemviewconsulting.com

Beyond its role as a plasticizer, DOF is a key component in the formulation of adhesives, paints, and coatings. factmr.com Its solubility and stability make it an effective additive in waterborne and low-VOC (Volatile Organic Compound) coatings. factmr.com Academic studies also explore its function as a chemical intermediate and a monomer for creating novel polymers. awpc.co.jpfactmr.com For instance, research has demonstrated the synthesis of copolymers of this compound with styrene (B11656) for modifying the properties of asphalt (B605645), improving viscosity and compatibility. researchgate.netresearchgate.net Other research focuses on its use in copolymers with vinyl benzoate (B1203000) as flow improvers for waxy crude oils and in the development of biomaterials for applications such as bone tissue regeneration. researchgate.net

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is broad, encompassing its synthesis, characterization, and application in advanced materials. A primary objective is to understand the structure-property relationships of DOF-based polymers. For example, studies have synthesized statistical copolymers of this compound (DOF) and styrene (S) with varying architectures (linear vs. branched) to systematically assess how these molecular structures affect the performance of modified asphalts. researchgate.netresearchgate.net These investigations use techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR), and Size Exclusion Chromatography (SEC) to characterize the copolymers and determine their composition and molecular weight. researchgate.net

Table 1: Selected Research Findings on this compound Copolymers

| Copolymer System | Application | Key Research Findings | Reference |

| This compound (DOF) and Styrene (S) | Asphalt Modification | Copolymers improved the basic properties of modified asphalt, showing good compatibility and higher viscosity compared to the base asphalt. The macromolecular architecture (linear vs. branched) influenced performance. | researchgate.netresearchgate.net |

| This compound (DOF) and Vinyl Benzoate (VB) | Crude Oil Flow Improver | Copolymers demonstrated effectiveness as flow improvers in waxy crude oil. | researchgate.net |

| This compound (DOF) and N-isopropylacrylamide (NIPAM) | Bone Tissue Engineering | Scaffolds made from these copolymers supported osteoblastic cell differentiation. Biomaterials with higher DOF content showed better cell adhesion and proliferation. | researchgate.net |

Key Research Gaps and Future Directions for this compound Studies

Despite extensive research, significant gaps in the understanding and application of this compound remain. One major area requiring further investigation is its complete toxicological profile. While often promoted as a safer plasticizer, one study identified di(2-ethylhexyl) fumarate (DEHF), an isomer of DOF, as a potential endocrine-disrupting chemical (EDC) in bottled water. plos.org The study noted that fumarates and maleates have been largely overlooked by scientific regulation, highlighting a critical need for more comprehensive toxicological evaluations to establish a clearer picture of their effects on human health and the environment. plos.org

Another research gap exists in the practical implementation and standardization of DOF in certain applications. For instance, while studies show promise for using DOF copolymers in nano-modified asphalt, there is a lack of standard guidelines, established mixing methods, and life cycle cost analyses, which hinders its full-scale industrial application. researchgate.net

Future research will likely focus on addressing these gaps. This includes in-depth toxicological studies and the development of sustainable, green chemistry approaches for its synthesis and use. warwick.ac.uk There is also a need to continue exploring its potential in high-value manufacturing and advanced materials, such as bio-based elastomers and smart polymers. warwick.ac.ukresearchgate.net Further investigation into the structure-performance relationship of DOF-based polymers will enable the design of materials with tailored properties for a new generation of sustainable products. researchgate.net

Table 2: Typical Properties of this compound

| Property | Value |

| Number-average molecular weight | 340 |

| Viscosity (25℃) (mPa・s) | < 30 |

| Purity (%) | > 98 |

| Color (APHA) | < 30 |

| Refractive index | 1.455 |

| Specific gravity (20℃) | 0.94 |

| Flash point (℃) | 190 |

| Data sourced from a technical data sheet for MAXIMOL® FOK-670. awpc.co.jp |

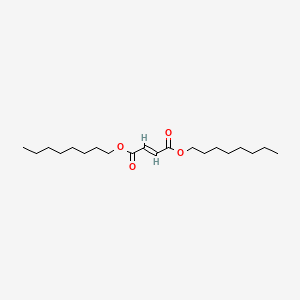

Structure

2D Structure

特性

IUPAC Name |

dioctyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWTZAGVNBPXHU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062762 | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-85-5, 68610-90-2 | |

| Record name | 1,4-Dioctyl (2E)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (E)-, di-C8-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-n-octyl fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGP6VBL96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of Dioctyl Fumarate and Its Derivatives

Methodologies for Dioctyl Fumarate (B1241708) Synthesis

The synthesis of dioctyl fumarate (DOF) and its subsequent polymerization into various copolymers are achieved through several established chemical pathways. These methods range from direct esterification to produce the monomer, to various radical polymerization techniques to create polymers with specific properties.

Radical Polymerization Techniques for Fumarate Monomers

Radical polymerization is a fundamental technique for converting fumarate monomers, including this compound, into polymers. unlp.edu.ar Due to the 1,2-disubstituted ethylenic structure of fumaric esters, their homopolymerization was initially considered difficult due to steric hindrance. unlp.edu.ar However, it was later demonstrated that radical polymerization of dialkyl fumarates (DRF) is possible, typically carried out in bulk or solution using thermal initiators like 2,2′-azoisobutyronitrile (AIBN) or 2,2′-azocyclohexanecarbonitrile (ACN) at temperatures around 60 °C. unlp.edu.ar The reactivity in these polymerizations is sensitive to the structure of the alkyl ester groups. researchgate.netresearchgate.net

The polymerization of fumaric acid derivatives, which possess a double bond, can be readily achieved through known radical polymerization methods. google.com The yield and molecular weight of the resulting polymers are influenced by the bulkiness of the ester substituents; for instance, di-t-butyl fumarate can produce a high molecular weight polymer in high yield. researchgate.netresearchgate.net Copolymers of this compound and N-isopropylacrylamide have been successfully synthesized via radical polymerization for potential applications in bone tissue regeneration. researchgate.net

Solution Polymerization for this compound Copolymers

Solution polymerization is a widely used method for producing copolymers of this compound. In this technique, the monomers and initiator are dissolved in a suitable solvent. For example, copolymers of this compound (DOF) and vinyl benzoate (B1203000) (VB) have been synthesized through solution radical polymerization. researchgate.netconicet.gov.ar The polymerization yield and molecular weight of these copolymers were found to increase as the initial molar fraction of this compound decreased. researchgate.netresearchgate.netconicet.gov.ar

Similarly, copolymers of this compound and styrene (B11656) have been prepared via radical polymerization in both bulk and solution (using toluene (B28343) as the solvent), with AIBN as the initiator. unlp.edu.ar Free radical solution polymerization has also been employed to create copolymers from monomers like hexadecylmaleamide and octyloleate ester, using an initiator such as benzoyl peroxide in a solvent like xylene. acs.orgnih.gov The general procedure involves purging the reaction mixture with an inert gas, such as nitrogen, and heating it to a specific temperature for a set duration. acs.orgnih.gov

Bulk Polymerization Approaches for Fumarate Homopolymers

Bulk polymerization, where the reaction is carried out with just the monomer and initiator without any solvent, is another viable method for fumarate polymers. Radical polymerization of dialkyl fumarates can be performed in bulk at elevated temperatures. unlp.edu.arresearchgate.net For instance, the bulk polymerization of di-t-butyl fumarate at 80°C with an azocyclohexanecarbonitrile initiator yielded a polymer with a number average molecular weight exceeding 100,000 in over 80% yield. researchgate.netresearchgate.net The reactivity in bulk polymerizations is highly dependent on the structure of the alkyl ester groups. researchgate.netresearchgate.net

Research has shown that the polymerization rate of fumaric monomers in bulk can be significantly accelerated under microwave conditions compared to conventional thermal methods. unlp.edu.ar Poly(diisopropyl fumarate) has been prepared by radical polymerization in bulk using an azo initiator at 60°C. researchgate.net

Emulsion Polymerization Methods for Fumarate Copolymers

Emulsion polymerization offers a different approach, particularly for achieving higher reaction rates compared to bulk or solution methods. unlp.edu.ar In this process, monomers are emulsified in a continuous phase, typically water, with the aid of a surfactant. The polymerization is then initiated in the aqueous phase.

This method has been used to create polymer nanohybrids by polymerizing monomers in the presence of nanoparticles like nano-SiO₂. acs.orgnih.gov For instance, a copolymer nanohybrid was synthesized via emulsion polymerization of hexadecylmaleamide and octyloleate ester with 1% nano-SiO₂. acs.org The process involves dispersing the nanoparticles in water, often with sonication, followed by the addition of monomers, a surfactant (like the sodium salt of dioctyl sulfosuccinate), and an initiator (such as benzoyl peroxide). acs.orgnih.gov The reaction is then carried out under heating and stirring for several hours. acs.orgnih.gov Carboxylated latexes are often produced using monomers like maleic or fumaric acids, which contribute to the stability of the latex. acs.org

Esterification Reactions for Dialkyl Fumarate Preparation

The synthesis of the this compound monomer itself is typically achieved through esterification. A common and fundamental method is the Fischer esterification, where a carboxylic acid (fumaric acid) reacts with an alcohol (octanol) in the presence of a strong acid catalyst like sulfuric acid. chegg.com

Dialkyl fumarates can be synthesized through a two-step process starting from maleic anhydride (B1165640), a byproduct of the oil industry. unlp.edu.ar The first step is the acid hydrolysis of maleic anhydride to form maleic acid. unlp.edu.ar The second step is a Fischer esterification with the desired alcohol. unlp.edu.ar Alternatively, maleic anhydride can be directly esterified by heating with an alcohol to form the corresponding dialkyl maleate (B1232345), which is then isomerized to the dialkyl fumarate. google.com This isomerization can be catalyzed by heating with elemental sulfur at temperatures above 180°C. google.com

Another approach involves reacting an alkanol and maleic anhydride to form an alkyl half ester of maleic acid, which is then further reacted in the presence of a hydrogen halide catalyst to directly form the dialkyl fumarate. google.com This method avoids the isolation of intermediate products. google.com

Initiator Systems in this compound Polymerization

The choice of initiator system is critical in the polymerization of this compound as it influences the reaction rate, polymer molecular weight, and final properties of the material.

In the radical polymerization of fumarate monomers, common thermal initiators include azo compounds like 2,2′-azoisobutyronitrile (AIBN) and 2,2′-azocyclohexanecarbonitrile (ACN). unlp.edu.arunlp.edu.ar The initiator 2,2′-azobis(isobutyrate) (MAIB) has been shown to produce polymers of higher molecular weight because it generates more stable primary radicals compared to other azo initiators. unlp.edu.ar Benzoyl peroxide (BPO) is another frequently used free-radical initiator, often employed in solution and emulsion polymerization techniques. acs.orgnih.gov

For certain polymerization methods, redox initiator systems are utilized. unlp.edu.arresearchgate.net These systems, which typically consist of an oxidizing agent and a reducing agent, can initiate polymerization at lower temperatures than thermal initiators. For instance, the emulsion polymerization of diisopropyl fumarate was studied using a redox initiator, which resulted in a much higher reaction rate than bulk or solution polymerization. unlp.edu.ar In the context of methacrylate-based systems, which share similarities with fumarate polymerization, redox systems like benzoyl peroxide (oxidant) and N,N-dimethylaniline (reductant) are common. mdpi.com The concentration and ratio of the oxidant to the reductant significantly affect the polymerization kinetics and the properties of the final polymer. mdpi.com

The efficiency of different initiators can vary depending on the specific monomer and polymerization conditions. For example, in the microwave-assisted polymerization of diisopropyl fumarate, benzoyl peroxide was found to be a more efficient initiator than AIBN. unlp.edu.ar

Table of Research Findings on this compound Copolymer Synthesis

| Copolymer System | Polymerization Method | Initiator | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound (DOF) - Vinyl benzoate (VB) | Solution Radical Polymerization | Not Specified | Not Specified | Polymerization yield and molecular weight increase with a decrease in the initial DOF monomer fraction. | researchgate.netresearchgate.netconicet.gov.ar |

| This compound (DOF) - Styrene (S) | Radical Polymerization (Bulk and Solution) | AIBN | Toluene | Synthesized new poly(this compound-co-styrene) copolymers for bitumen modification. | unlp.edu.ar |

Table of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,2′-azobis(isobutyrate) | MAIB |

| 2,2′-azobisisobutyronitrile | AIBN |

| 2,2′-azocyclohexanecarbonitrile | ACN |

| Benzoyl peroxide | BPO |

| Di-t-butyl fumarate | Not Applicable |

| Dialkyl fumarates | DRF |

| This compound | DOF |

| Diisopropyl fumarate | DIPF |

| Fumaric Acid | Not Applicable |

| Hexadecylmaleamide | Not Applicable |

| Maleic anhydride | Not Applicable |

| N,N-dimethylaniline | DMA |

| N-isopropylacrylamide | NIPAM |

| Octanol | Not Applicable |

| Octyloleate ester | Not Applicable |

| Styrene | S |

| Sulfuric acid | Not Applicable |

| Toluene | Not Applicable |

| Vinyl benzoate | VB |

AIBN-Initiated Free Radical Polymerization of this compound

2,2′-azobisisobutyronitrile (AIBN) is a common initiator for the free radical polymerization of this compound. unlp.edu.ar This process is a cornerstone in creating poly(this compound-co-styrene) copolymers. unlp.edu.ar The polymerization can be carried out in bulk or in a solution with toluene. unlp.edu.ar The reaction is typically initiated with AIBN at temperatures ranging from 40 to 60 °C. unlp.edu.ar

The process begins with the decomposition of AIBN upon heating, which generates free radicals. numberanalytics.comlibretexts.org These radicals then attack the double bond of the this compound or comonomer, such as styrene, initiating the polymerization chain. libretexts.org The polymerization of fumarates like DOF is known to be sensitive to the structure of the ester groups. researchgate.net

The selection of comonomers, such as styrene, is based on the desired chemical properties of the final copolymer, including the introduction of both aliphatic and aromatic substituents. unlp.edu.ar The resulting copolymers, such as poly(this compound-co-styrene), can be characterized by techniques like ¹H-NMR and FTIR spectroscopy to determine their monomer composition and molecular weights. researchgate.net

Benzoyl Peroxide in Fumarate Copolymerization

Benzoyl peroxide (BPO) serves as another effective radical initiator in the copolymerization of fumarates. researchgate.netcore.ac.uk It is particularly used in the synthesis of copolymers of dialkyl fumarates with various monomers like vinyl acetate (B1210297) and n-alkyl (meth)acrylates. researchgate.netcore.ac.uk These reactions are often conducted in a solvent such as toluene at elevated temperatures, for example, 70°C. researchgate.netcore.ac.uk

The initiation process involves the thermal decomposition of BPO to produce phenyl radicals, which then initiate the polymerization by reacting with the monomer units. libretexts.org BPO has been successfully used to synthesize copolymers of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates. researchgate.netcore.ac.uk It has also been employed in the microwave-assisted synthesis of copolymers of diisopropyl fumarate and benzyl (B1604629) acrylate (B77674), which has been shown to significantly accelerate the reaction rate compared to conventional thermal methods. unlp.edu.arunlp.edu.ar

Copolymerization Kinetics and Monomer Reactivity Ratios

The kinetics of copolymerization and the reactivity ratios of the monomers are critical factors that determine the structure and properties of the resulting copolymers.

Determination of Monomer Reactivity Ratios for this compound Systems

Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer versus the other monomer. mdpi.com These ratios are crucial for predicting the composition of the resulting copolymer. mdpi.com For this compound (DOF) systems, these ratios are determined experimentally by analyzing the composition of copolymers synthesized from a range of initial monomer feed compositions. researchgate.net

For the copolymerization of this compound (DOF) and vinyl benzoate (VB), the product of the reactivity ratios (r1 * r2) was found to be 0.042. researchgate.net This value indicates a strong tendency towards alternating copolymerization. researchgate.net Similarly, in the copolymerization of diisopropyl fumarate (a related dialkyl fumarate) with electron-donating comonomers like styrene, a high tendency for alternating copolymerization is observed. unlp.edu.ar Traditional methods like the Fineman-Ross and Kelen-Tüdös methods are often used to calculate these ratios from experimental data. researchgate.netcore.ac.uk

Impact of Comonomer Composition on Polymerization Yield and Molecular Weight

The composition of the comonomer feed has a significant impact on both the yield and the molecular weight of the resulting this compound copolymers. researchgate.net In the copolymerization of this compound (DOF) with vinyl benzoate (VB), it was observed that the polymerization yield and the molecular weight of the copolymer increase as the molar fraction of DOF in the initial feed decreases. researchgate.net

This trend is also seen in the copolymerization of other dialkyl fumarates. For instance, in the copolymerization of di-n-docosyl fumarate with vinyl acetate, the molecular weight of the copolymers increases with an increasing fraction of vinyl acetate in the feed. core.ac.uk This is attributed to the different reactivities of the comonomers. core.ac.uk

Table 1: Effect of this compound (DOF) Feed Composition on Copolymer Properties

| Molar Fraction of DOF in Feed (fDOF) | Polymerization Yield | Molecular Weight |

|---|---|---|

| Decreasing | Increasing | Increasing |

Data derived from studies on DOF-co-vinyl benzoate copolymers. researchgate.net

Alternating Copolymerization Tendencies of this compound Systems

This compound systems often exhibit a tendency towards alternating copolymerization, especially when paired with electron-donating comonomers. unlp.edu.arresearchgate.net This behavior is quantitatively described by the product of the monomer reactivity ratios (r1r2). A value close to zero suggests a high tendency for alternation. researchgate.net

For the this compound (DOF) and vinyl benzoate (VB) system, the product r1r2 = 0.042 strongly indicates alternating behavior. researchgate.net This means that the monomers tend to add to the polymer chain in a regular alternating sequence. Similar tendencies are observed for other dialkyl fumarates like diisopropyl fumarate when copolymerized with monomers such as styrene, N-vinylcarbazole, and vinyl esters. unlp.edu.ar This alternating behavior is a result of the electronic effects of the monomer substituents. unlp.edu.ar

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this primarily involves the esterification of fumaric acid with octanol.

A greener approach to this synthesis focuses on using environmentally benign catalysts and reaction conditions. For the synthesis of a similar compound, didodecyl fumarate, ionic liquids like HSO3-pmimHSO4 have been used as efficient and recyclable catalysts for the esterification of fumaric acid. This method avoids the use of strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. mcgill.ca

Furthermore, optimizing reaction conditions such as temperature and using solvent-free or solvent-minimized systems can also contribute to a greener synthesis process. The use of microwave irradiation in the polymerization of fumarate esters is another green approach, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. unlp.edu.arunlp.edu.ar

Polymerization and Copolymerization of Dioctyl Fumarate

Homopolymerization of Dioctyl Fumarate (B1241708)

The synthesis of homopolymers from dialkyl fumarates, including dioctyl fumarate, presents significant challenges primarily due to structural constraints.

Dialkyl fumarates are classified as 1,2-disubstituted ethylenic monomers. The presence of bulky ester groups on adjacent carbons of the carbon-carbon double bond creates substantial steric hindrance. unlp.edu.ar This spatial obstruction makes it difficult for the monomer units to approach and add to the growing polymer chain, significantly impeding the homopolymerization process. unlp.edu.ar Consequently, the radical polymerization of fumaric esters is known to have low reactivity and reaction rates compared to other vinyl and acrylic monomers. unlp.edu.ar While polymerization is possible, it often results in low molecular weight polymers. unlp.edu.ar

Copolymerization with Vinyl Monomers

In contrast to its limited homopolymerization, this compound exhibits favorable copolymerization behavior with various vinyl monomers. unlp.edu.ar This approach allows for the synthesis of polymers with tailored properties by incorporating the structural features of both this compound and the comonomer.

Copolymers of this compound and styrene (B11656), denoted as poly(this compound-co-styrene) or PFS, have been synthesized via radical polymerization. unlp.edu.arconicet.gov.ar These syntheses can be carried out in bulk or in solution using an initiator like 2,2′-azobisisobutyronitrile (AIBN). unlp.edu.ar The resulting copolymers have been characterized using various spectroscopic and chromatographic techniques to determine their composition and molecular weight. unlp.edu.arconicet.gov.ar

Characterization methods include:

¹H-NMR and FTIR Spectroscopy: To confirm the copolymer structure and composition. unlp.edu.arconicet.gov.ar

Size Exclusion Chromatography (SEC): To determine weight average molecular weights (Mw) and polydispersity index (PDI). unlp.edu.arconicet.gov.ar

Research has explored these copolymers for applications such as bitumen modifiers, where they have been shown to enhance viscosity. unlp.edu.arconicet.gov.ar Studies have also investigated the impact of macromolecular architecture, synthesizing both linear and branched versions of the copolymer to assess their effects on the properties of modified asphalts. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Weight Average Molecular Weight (Mw) | 92,500 g/mol | unlp.edu.ar |

| Polydispersity Index (PDI) | 3.97 | unlp.edu.ar |

Copolymers of this compound (DOF) and N-isopropylacrylamide (NIPAM) have been synthesized and characterized for their unique thermoresponsive properties. unlp.edu.arresearchgate.net NIPAM-based polymers are known to exhibit a Lower Critical Solution Temperature (LCST), a point at which the polymer transitions from a hydrophilic (water-soluble) state to a hydrophobic (water-insoluble) state as the temperature increases. nih.govillinois.edumdpi.com

The synthesis of DOF-NIPAM copolymers allows for the creation of materials whose thermo-sensitive behavior can be adjusted by altering the copolymer composition. unlp.edu.arresearchgate.net These copolymers have been synthesized and characterized by size exclusion chromatography, ¹H NMR, and thermal analysis (DSC and TGA). researchgate.netresearchgate.net A notable finding in these systems is that the LCST increases as more of the hydrophobic this compound monomer is incorporated into the copolymer. unlp.edu.ar This behavior allows for fine-tuning of the temperature at which the material's properties change, which is valuable for applications like biomaterials for bone tissue regeneration. unlp.edu.arresearchgate.net

| Finding | Details | Reference |

|---|---|---|

| Thermoresponsive Behavior | The copolymer exhibits an LCST that can be adjusted by varying the DOF content. | unlp.edu.ar |

| Effect of DOF Content | The LCST increases with a higher incorporation of the hydrophobic DOF monomer. | unlp.edu.ar |

| Characterization | Synthesized copolymers were characterized by SEC, ¹H NMR, DSC, and TGA. | researchgate.netresearchgate.net |

| Application | Investigated as a potential raw material for designing scaffolds for bone tissue regeneration. | researchgate.net |

New copolymers based on this compound (DOF) and vinyl benzoate (B1203000) (VB) have been synthesized through solution radical polymerization. researchgate.netconicet.gov.ar These copolymers were developed and evaluated for their performance as flow improvers in waxy crude oil. researchgate.netresearchgate.netconicet.gov.ar The synthesis was conducted with a wide range of initial monomer compositions. researchgate.netresearchgate.net

Key research findings indicate:

Polymerization yield and the resulting molecular weight increase as the initial molar fraction of this compound in the feed (fDOF) decreases. researchgate.netresearchgate.netconicet.gov.ar

Analysis of the copolymer composition allowed for the determination of monomer reactivity ratios. The product of these ratios (r1 * r2) was found to be 0.042, which suggests a strong tendency toward alternating copolymerization, where the monomers prefer to add to the chain in an alternating sequence rather than in blocks. researchgate.netresearchgate.net

The performance of these copolymers as flow improvers in waxy crude oil is dependent on their molecular weight and composition. researchgate.netconicet.gov.ar

| Parameter | Observation/Value | Reference |

|---|---|---|

| Synthesis Method | Solution Radical Polymerization | researchgate.netconicet.gov.ar |

| Effect of Monomer Feed (fDOF) | Yield and molecular weight increase with a decrease in the initial DOF fraction. | researchgate.netresearchgate.netconicet.gov.ar |

| Reactivity Ratio Product (r1 * r2) | 0.042 | researchgate.netresearchgate.net |

| Copolymerization Behavior | High tendency to alternating copolymerization. | researchgate.netresearchgate.net |

Copolymers of dialkyl fumarates and vinyl acetate (B1210297) (VA) are recognized as effective comb-like polymers used to improve the flow properties of waxy crude oils. researchgate.netcapes.gov.brtandfonline.com The efficiency of these copolymers as pour point depressants and flow improvers is highly dependent on their structural characteristics, such as molecular weight and the ratio of the comonomers. capes.gov.brtandfonline.com

Studies on dialkyl fumarate-vinyl acetate copolymers have shown:

They can be prepared by solution polymerization to achieve a range of molecular weights. capes.gov.br

The performance is linked to the molecular weight of the copolymer, with different molecular weights being optimal for crude oils with different paraffin (B1166041) characteristics. capes.gov.br

The efficiency of the copolymers as flow improvers is directly influenced by the vinyl acetate content. researchgate.net Research on Akshabulak crude oil found that the most effective performance was achieved with a copolymer containing 58–59% (mol) of vinyl acetate. researchgate.nettandfonline.com

In a study using dibehenyl fumarate (a long-chain dialkyl fumarate), a molar feed ratio of 1:1.5 (fumarate to vinyl acetate) yielded a copolymer with good performance as a pour-point depressant. researchgate.net

| Factor | Finding | Reference |

|---|---|---|

| Molecular Weight | Performance as a flow improver is dependent on the copolymer's molecular weight. | capes.gov.br |

| Vinyl Acetate Content | Efficiency depends on the VA content; optimal performance was observed at 58-59% (mol) VA in one study. | researchgate.nettandfonline.com |

| Monomer Feed Ratio | A dibehenyl fumarate-VA copolymer with a 1:1.5 molar feed ratio showed good performance. | researchgate.net |

| Application | Used as pour point depressants and flow improvers for waxy crude oils. | capes.gov.brtandfonline.com |

Copolymers with N-alkyl (meth)acrylates

The copolymerization of dialkyl fumarates, such as this compound (DOF), with N-alkyl (meth)acrylates is a subject of scientific investigation, although detailed studies specifically on the this compound combination are less common than for other fumarates like di-n-docosyl fumarate. researchgate.netunlp.edu.ar Generally, the copolymerization behavior of dialkyl fumarates with (meth)acrylates is explored to understand the relationship between monomer structure and polymer properties. researchgate.net

For instance, studies on the free radical copolymerization of di-n-docosyl fumarate with various n-alkyl (meth)acrylates have been conducted in toluene (B28343) using benzoyl peroxide as an initiator. researchgate.net These studies help in determining monomer reactivity ratios using methods like Fineman-Ross and Kelen-Tüdös, providing insight into the copolymer composition. researchgate.net The molecular weights and polydispersity indexes of the resulting copolymers are typically determined using gel permeation chromatography. researchgate.net

Thermal properties, such as the mechanism of thermal degradation, are investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.netunlp.edu.ar For copolymers of di-n-docosyl fumarate with n-alkyl (meth)acrylates, a single-step degradation mechanism is typically observed between 220 and 400 °C. unlp.edu.ar The activation energy of this degradation process can be determined using various thermogravimetric models. researchgate.net While these findings relate to a different dialkyl fumarate, they provide a framework for understanding the potential behavior of this compound copolymers with N-alkyl (meth)acrylates.

Molecular Architecture and Structural Control in this compound Polymers

Linear vs. Branched Architectures of this compound Copolymers

The macromolecular architecture, specifically whether a copolymer is linear or branched, significantly influences its properties. researchgate.netconicet.gov.ar Research has been conducted on the synthesis of this compound (DOF) copolymers with different architectures to assess their impact on material performance. researchgate.netconicet.gov.arbohrium.com

In one study, linear and branched statistical copolymers of this compound and styrene were synthesized via radical polymerization. researchgate.netconicet.gov.ar The key difference in synthesis to achieve these architectures lies in the potential use of multifunctional monomers or chain transfer agents that can introduce branching points. Spectroscopic and chromatographic methods are used to confirm the structure, monomer composition, and molecular weights of the resulting polymers. researchgate.netunlp.edu.ar

The architectural differences manifest in the rheological and thermal properties of the materials they are incorporated into. For example, when used as asphalt (B605645) modifiers, both linear and branched DOF copolymers improved the basic properties of the asphalt. researchgate.netconicet.gov.ar However, the effect was more pronounced with the branched copolymer, which led to a higher viscosity and lower thermal susceptibility. researchgate.netconicet.gov.ar The incorporation of the branched copolymer was also found to double the asphalt's elastic recovery compared to the linear counterpart. researchgate.net Similarly, studies on copolymers of diisopropyl fumarate (DIPF) showed that branched star copolymers were thermally less stable than their linear analogs, although significant differences in the maximum decomposition temperature were not observed. unlp.edu.ar

Table 1: Comparison of Properties of Asphalt Modified with Linear vs. Branched this compound-co-Styrene Copolymers

| Property | Base Asphalt | Modified with Linear Copolymer | Modified with Branched Copolymer |

| Viscosity | Lower | Higher | Highest researchgate.netconicet.gov.ar |

| Thermal Susceptibility | Higher | Lower | Lowest researchgate.netconicet.gov.ar |

| Elastic Recovery | Standard | Improved | Doubled Improvement researchgate.net |

This table is generated based on findings reported in studies on asphalt modification. researchgate.netconicet.gov.ar

Comb-like Structures in Dialkyl Fumarate Copolymers

Polymers derived from long-chain dialkyl fumarates, including this compound, are known to form comb-like structures. This architecture consists of a central polymer backbone with long alkyl side chains pending from it, creating a structure intermediate between linear and branched polymers. These comb-like polymers are typically synthesized from esters of unsaturated dicarboxylic acids, such as fumaric acid, often copolymerized with other vinyl monomers. researchgate.net

The defining characteristic of these polymers is the behavior of their long side chains. In the case of poly(dialkyl fumarates) with sufficiently long, non-branched alkyl groups (typically more than 18 carbons), these side chains can pack together and crystallize, forming layered structures. This crystallization imparts unique thermal and mechanical properties to the material. Wide-angle X-ray diffraction (WAXD) studies on such copolymers often show a characteristic peak associated with the hexagonal packing of the long alkyl side chains. core.ac.uk

The efficiency of these comb-like polymers in applications such as pour point depressants for crude oils is highly dependent on their structure. researchgate.nettandfonline.com Key factors include the length of the pending alkyl groups, the molecular weight of the copolymer, and the molar ratio of the comonomers. researchgate.nettandfonline.com The interaction between the crystalline side chains of the copolymer and the wax crystals in the oil is crucial for its performance. researchgate.net

Table 2: Structural Characteristics of Comb-Like Dialkyl Fumarate Polymers

| Feature | Description |

| Backbone | Typically a flexible or semi-flexible polymethylene structure derived from the polymerization of the fumarate double bond. core.ac.ukresearchgate.net |

| Side Chains | Long n-alkyl groups attached via ester linkages to the backbone. |

| Conformation | The side chains arrange themselves into ordered, often crystalline, layered structures. core.ac.uk |

| Crystallinity | Side-chain crystallization is a key feature, often confirmed by Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD). core.ac.ukresearchgate.net |

Advanced Polymerization Techniques for this compound Systems

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block, star, or comb structures. unlp.edu.arwikipedia.org This method has been successfully applied to fumaric monomers, including this compound and its analogues. researchgate.netunlp.edu.arresearchgate.net

The RAFT process operates by introducing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), into a conventional free-radical polymerization system. wikipedia.org The RAFT agent mediates the polymerization through a reversible chain-transfer mechanism, preventing the uncontrolled termination reactions that are common in standard radical polymerization. wikipedia.orggoogleapis.com The choice of the RAFT agent is critical and depends on the specific monomer being polymerized. Common RAFT agents include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. wikipedia.org

For fumarate systems, RAFT has been used to synthesize well-defined polymers and copolymers. For example, amphiphilic triblock copolymers based on diisopropyl fumarate (DIPF), vinyl benzoate (VBz), and polyethylene (B3416737) glycol (PEG) have been prepared using RAFT. researchgate.net This technique provides excellent control over the polymerization reaction, enabling the creation of both linear and more complex star-shaped architectures. unlp.edu.ar Research has shown that RAFT polymerization is suitable for producing high-molecular-weight poly(diisopropyl fumarate) with well-controlled molecular weight distribution and chain-end structures. researchgate.net This level of control is crucial for designing materials for specialized applications, such as drug delivery systems, where precise macromolecular architecture is required. nih.gov

Characterization of Dioctyl Fumarate Polymers and Copolymers

Spectroscopic Analysis

Spectroscopic methods are indispensable for the detailed structural and compositional analysis of dioctyl fumarate-based polymers.

¹H-NMR Spectroscopy for Monomer Composition and Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary technique for determining the monomer composition and elucidating the structure of copolymers containing dioctyl fumarate (B1241708). unlp.edu.arresearchgate.netresearchgate.netconicet.gov.arunlp.edu.arresearchgate.net By analyzing the chemical shifts and the area under the proton signals (integration), the quantitative incorporation of different monomers into the polymer chain can be accurately determined. magritek.com

For instance, in copolymers of this compound and styrene (B11656), the ¹H-NMR spectrum displays distinct signals for the protons of each monomer unit. unlp.edu.ar The aromatic protons of the styrene units can be observed in the range of 6.40–7.40 ppm, while the methyl protons of the this compound's octyl group appear around 0.92 ppm. unlp.edu.ar The composition of the copolymer is calculated by comparing the integral ratios of these characteristic peaks. unlp.edu.ar Similarly, for copolymers of this compound and vinyl benzoate (B1203000), ¹H-NMR is used to confirm the structure and composition. researchgate.netresearchgate.net

Table 1: Illustrative ¹H-NMR Signal Assignments for Poly(this compound-co-styrene)

| Chemical Shift (δ, ppm) | Assignment | Monomer Unit |

| 6.40–7.40 | Aromatic Protons (H-Ar) | Styrene |

| 4.81 | Methine Proton (–OCH(CH₃)–) | Styrene (example) |

| 2.67 | Methine Proton (>CH-C=O) | This compound |

| 1.83 | Methylene Protons (-CH₂-, main chain) | Polymer Backbone |

| 1.55 | Methylene Protons (–(CH₂)₅–) | This compound |

| 0.92 | Methyl Protons (CH₃) | This compound |

| Data sourced from studies on poly(this compound-co-styrene). unlp.edu.ar |

FTIR Spectroscopy for Functional Group and Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within this compound polymers and copolymers, thereby confirming their synthesis and providing structural insights. unlp.edu.arresearchgate.netresearchgate.netconicet.gov.arunlp.edu.arresearchgate.net The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds. specificpolymers.com

In the analysis of this compound copolymers, such as those with styrene, characteristic absorption bands confirm the presence of both monomer units. unlp.edu.arconicet.gov.ar Key peaks for this compound units include a strong C=O stretching vibration from the ester group around 1738 cm⁻¹ and aliphatic C-H stretching bands between 2860 and 2950 cm⁻¹. unlp.edu.ar The C-O single bond stretches of the ester are also prominent. spectroscopyonline.com For the styrene comonomer, aromatic C-H and C=C stretching vibrations are observed. unlp.edu.ar

Table 2: Key FTIR Absorption Bands for Poly(this compound-co-styrene)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 | C-H stretch | Aromatic (Styrene) |

| 2950, 2860 | C-H stretch | Aliphatic (this compound) |

| 1738 | C=O stretch | Ester (this compound) |

| 1600 | C=C stretch | Aromatic Ring (Styrene) |

| 1248, 1118 | RO-C=O stretch | Ester (this compound) |

| 763, 697 | C-H bend | Monosubstituted Aromatic (Styrene) |

| Data sourced from studies on poly(this compound-co-styrene). unlp.edu.ar |

Chromatographic Techniques

Chromatographic methods are crucial for separating and analyzing the components of polymer samples, providing data on molecular weight and degradation products.

Size Exclusion Chromatography (SEC) for Molecular Weight Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the molecular weight characteristics of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). unlp.edu.arresearchgate.netresearchgate.netconicet.gov.arunlp.edu.arresearchgate.net This method separates molecules based on their size in solution. mdpi.com

For copolymers of this compound, SEC analysis is used to understand how polymerization conditions affect the molecular weight. unlp.edu.arresearchgate.netresearchgate.net For example, in the copolymerization of this compound with monomers like styrene or vinyl benzoate, it has been observed that both the polymerization yield and the molecular weight of the resulting copolymer tend to increase as the initial molar fraction of this compound in the feed is decreased. researchgate.netresearchgate.net This is often attributed to the steric hindrance from the bulky this compound monomer. unlp.edu.ar

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for identifying volatile and semi-volatile compounds produced during the thermal degradation of polymers. osti.govmdpi.com The process involves thermally decomposing a polymer sample (pyrolysis) and then separating the resulting fragments by gas chromatography, followed by their identification using mass spectrometry. mdpi.com

The thermal degradation of copolymers containing fumarate esters has been studied using GC-MS. For instance, the analysis of copolymers of p-nitrobenzyl acrylate (B77674) and diisopropyl fumarate revealed a two-stage decomposition process, with the copolymers showing higher initial decomposition temperatures than the corresponding homopolymers, indicating greater thermal stability. unlp.edu.ar For polyethylene (B3416737), a common polymer, thermal decomposition results in a series of alkanes, alkenes, and alkadienes that can be identified by GC-MS. osti.gov While specific degradation products for this compound polymers are not detailed in the provided context, the technique is applicable for such analysis.

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For this compound polymers and copolymers, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine their thermal stability and behavior. unlp.edu.arresearchgate.net

DSC is used to measure thermal transitions, such as the glass transition temperature (Tg), which is influenced by the copolymer composition. unlp.edu.ar For example, in this compound-N-isopropylacrylamide copolymers, the lower critical solution temperature (LCST), a key thermoresponsive property, can be adjusted by varying the monomer ratio. unlp.edu.artandfonline.com TGA is used to assess thermal stability by measuring mass loss as a function of temperature. unlp.edu.ar Studies on copolymers of this compound and styrene have shown that these copolymers generally exhibit high thermal stability, with decomposition occurring in a two-stage process at elevated temperatures. unlp.edu.ar

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Thermoresponsive Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netscribd.comtorontech.com It measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into the physical and chemical changes occurring within the material upon heating or cooling. torontech.commdpi.com

In the context of this compound copolymers, DSC is instrumental in determining their thermal behavior and thermoresponsive properties. For instance, in copolymers of this compound and styrene (PFS) blended with bitumen, DSC analysis reveals the glass transition temperature of the blend. unlp.edu.ar Research has shown that a higher content of the fumaric component in the copolymer leads to a higher glass transition temperature of the resulting bitumen blend, which can improve the low-temperature properties of the base bitumen. unlp.edu.ar

Furthermore, DSC is crucial for studying the thermoresponsive behavior of copolymers like those made from this compound and N-isopropylacrylamide (DFN). unlp.edu.artandfonline.comtandfonline.com These copolymers can exhibit a lower critical solution temperature (LCST), which is the temperature above which the polymer becomes less soluble in a solvent. unlp.edu.artandfonline.comtandfonline.com DSC measurements can precisely determine the LCST, which is observed as an endothermic event. tandfonline.com Studies on DFN scaffolds have demonstrated that the LCST increases with a higher content of the this compound monomer in the copolymer. tandfonline.comtandfonline.com This tunability of the LCST by altering the copolymer composition is a significant finding for applications in biomedical fields. unlp.edu.artandfonline.comtandfonline.com

The table below summarizes the Lower Critical Solution Temperature (LCST) for this compound-co-N-isopropylacrylamide (DFN) copolymers with varying compositions, as determined by DSC.

| Copolymer | Mole Fraction of DOF in Copolymer (FDOF) | LCST (°C) |

| PolyNIPAM | 0 | 31.0 |

| DFN10 | 0.10 | ~31.0 |

| DFNx | >0.10 | 43.9 |

Data sourced from multiple studies. tandfonline.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com It is widely used to assess the thermal stability of polymers and to study their decomposition characteristics. openaccessjournals.com By analyzing the resulting thermogram, which plots mass loss against temperature, one can determine the onset of degradation, the temperatures of maximum degradation rates, and the amount of residual mass. openaccessjournals.com

For this compound polymers and copolymers, TGA provides crucial information about their thermal stability, which is a key factor for their processing and application. unlp.edu.arunlp.edu.ar Fumarate homopolymers generally exhibit high thermal degradation temperatures. unlp.edu.ar In the case of copolymers, the thermal stability can be influenced by the comonomers. For example, copolymers of di-n-docosyl fumarate with vinyl acetate (B1210297) and n-alkyl (meth)acrylates show a single-step degradation mechanism. unlp.edu.ar Conversely, copolymers of N-butyl-acrylate (NBA) and diisopropyl fumarate (DIPF) exhibit a two-stage decomposition process and have higher initial decomposition temperatures than their corresponding homopolymers, indicating enhanced thermal stability. unlp.edu.ar

TGA has also been employed to study the degradation of copolymers of this compound (DOF) and N-isopropylacrylamide (NIPAM). researchgate.net These copolymers show two distinct thermal events, which are attributed to the loss of the dioctyl lateral group from the fumarate monomer followed by the final scission of the main polymer chain. researchgate.net The kinetics of thermal degradation can also be investigated using TGA by performing experiments at different heating rates. tainstruments.com This allows for the determination of the activation energy of the degradation process, providing deeper insights into the degradation mechanism. researchgate.netresearchgate.netcore.ac.uk

The table below presents TGA data for copolymers of this compound and N-isopropylacrylamide, showing the temperatures at which 10% weight loss occurs.

| Copolymer | Mole Fraction of DOF in Copolymer (FDOF) | Temperature at 10% Weight Loss (°C) |

| DFN10 | 0.10 | ~300 |

| DFN25 | 0.25 | ~325 |

Note: The data presented is illustrative and based on general findings in the literature. researchgate.net

Morphological Characterization

The morphology of this compound polymers and their blends is a critical aspect that influences their physical and performance properties. Various microscopy and diffraction techniques are employed to visualize and analyze the structure at different scales.

Fluorescence Microscopy for Blend Homogeneity and Morphological Changes

Fluorescence microscopy is a valuable tool for assessing the homogeneity and morphology of polymer blends. unlp.edu.arresearchgate.net This technique is particularly useful for visualizing the distribution of a fluorescently labeled polymer within a non-fluorescent matrix.

In the context of modifying bitumen with this compound-co-styrene (PFS) copolymers, fluorescence microscopy has been used to study the morphological changes during the blending process. unlp.edu.arresearchgate.net These studies have shown that it is possible to achieve a homogeneous distribution of the copolymer within the bitumen, indicating good compatibility. unlp.edu.arresearchgate.net The morphology of the blend can be influenced by the architecture of the copolymer; for instance, blends with linear and branched copolymers have been observed to exhibit different morphologies. bohrium.com Achieving a homogeneous blend is crucial for improving the rheological and thermal properties of the modified bitumen. unlp.edu.arresearchgate.net Research has demonstrated that a homogeneous distribution of PFS copolymers in bitumen can be achieved after a specific mixing time, confirming good compatibility without evidence of oxidative effects. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology of Scaffolds

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface topography and morphology of materials. nih.govrepositorioinstitucional.mx It is particularly well-suited for characterizing the porous structure of scaffolds designed for tissue engineering applications. nih.govresearchgate.net

For scaffolds created from this compound copolymers, such as those with N-isopropylacrylamide (NIPAM), SEM analysis is essential to evaluate their surface characteristics. researchgate.net The morphology of these scaffolds can be controlled by the preparation technique, such as casting or electrospinning. researchgate.net SEM images reveal the interconnected porous network of the scaffolds, which is crucial for cell infiltration and nutrient transport. nih.govscielo.org.co Studies have shown that scaffolds with a higher content of this compound and a fibrous morphology, as observed by SEM, can promote better cell adhesion and proliferation. researchgate.netunlp.edu.ar The surface morphology, including the presence of flower-shaped patterns at the submicron level, can increase the total surface area, which is beneficial for protein adsorption and subsequent cellular interactions. nih.gov

X-ray Diffraction for Crystalline Structure

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of materials. iastate.eduforcetechnology.com It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of crystalline phases, determination of crystallinity, and analysis of crystal structure. iastate.eduforcetechnology.com

While many this compound copolymers are amorphous, XRD can be used to study any crystalline domains that may be present or to confirm the amorphous nature of the material. unlp.edu.ar For instance, in the context of fumarate-based compounds, XRD has been used to confirm the synthesized samples were indeed Fe(II)-fumarate and Na-fumarate by matching the diffraction patterns to known standards. researchgate.net In the broader field of fumarate derivatives, synchrotron X-ray powder diffraction data has been employed to solve and refine the crystal structure of compounds like diroximel fumarate. researchgate.net Although specific XRD data for this compound homopolymers is not extensively detailed in the provided context, the technique remains a fundamental tool for the structural characterization of crystalline and semi-crystalline polymers. iastate.edursc.org

Rheological Characterization

Rheological characterization involves the study of the flow and deformation of materials in response to an applied force. For this compound polymers and copolymers, understanding their rheological behavior is crucial for processing and for predicting their performance in applications such as bitumen modification and as flow improvers for crude oil. unlp.edu.arresearchgate.net

In the modification of bitumen, the incorporation of this compound-co-styrene (PFS) copolymers has been shown to increase the viscosity of the base bitumen. unlp.edu.arresearchgate.net This effect is more pronounced with copolymers of higher molecular weight. unlp.edu.ar The increase in viscosity enhances the energy required for flow, which can be quantified by the activation energy calculated using the Arrhenius equation. unlp.edu.ar The rheological properties are also influenced by the copolymer architecture, with branched copolymers leading to a more significant increase in viscosity compared to linear ones. researchgate.net

Copolymers of this compound and vinyl benzoate have also been investigated as flow improvers for waxy crude oils. researchgate.net Rheological measurements are used to evaluate the effectiveness of these copolymers in reducing the pour point and improving the flow properties of the crude oil at low temperatures. researchgate.net The performance of these copolymers as flow improvers is dependent on their composition and molecular weight. researchgate.net Furthermore, the rheological characteristics of diesel fuel have been shown to be improved by the addition of copolymers based on monomers like hexadecylmaleamide and octyloleate ester, which alters the wax crystal morphology and reduces low-temperature viscosity. acs.orgnih.gov

Rotational Viscosity Measurements of Modified Materials

Rotational viscometry is a key technique used to determine the rheological behavior of materials modified with this compound copolymers. This method measures the resistance of a fluid to flow under a controlled rotational force, providing insights into how the polymer affects the viscosity and thermal susceptibility of the final product.

A notable application is the modification of asphalt (B605645) with copolymers of this compound (DOF) and styrene (S). researchgate.netunlp.edu.ar Research has demonstrated that the incorporation of poly(this compound-co-styrene) (PFS) into base asphalt significantly increases its viscosity. researchgate.netunlp.edu.arconicet.gov.ar This enhancement is crucial for improving the performance of pavements. researchgate.net

Studies involving the blending of PFS copolymers into bitumen have shown that all modified versions exhibit higher viscosity compared to the base bitumen across a range of temperatures. researchgate.netunlp.edu.ar The effect is more pronounced in modified asphalts containing copolymers with higher molecular weights. unlp.edu.arconicet.gov.ar For instance, the addition of a branched PFS copolymer was found to be more effective in increasing viscosity compared to a linear counterpart, which also resulted in lower thermal susceptibility for the modified asphalt. researchgate.net The increase in viscosity signifies a greater energy requirement for flow, a factor determined by calculating the activation energy using the Arrhenius equation. researchgate.netunlp.edu.ar

Table 1: Rotational Viscosity of Base and Polymer-Modified Bitumen This table is illustrative, based on findings that modified bitumen has a higher viscosity that decreases with temperature.

Rheoviscometry for Flow Properties

Rheoviscometry is employed to study the flow behavior of materials, providing detailed information beyond single-point viscosity measurements. For copolymers of this compound, this technique is crucial for evaluating their performance as flow improvers or viscosity modifiers in complex fluids. awpc.co.jpresearchgate.net

Copolymers based on dialkyl fumarates are recognized for their potential as pour-point depressants and flow improvers for waxy crude oils. researchgate.net Rheoviscometry is used to examine the efficiency of these copolymers in improving the rheological behavior of the oil. researchgate.net While research often focuses on various long-chain alkyl fumarates, the principles apply to this compound copolymers as well. researchgate.netresearchgate.net The effectiveness of these copolymers often depends on their molecular weight, composition, and the length of their side chains. researchgate.net this compound itself is used as a reactive modifier to adjust the viscosity and improve the softness of various resins. awpc.co.jp

Surface Properties

The surface properties of materials incorporating this compound polymers are critical, especially in applications involving interfaces with other materials, such as in coatings or biomedical devices.

Water Contact Angle Measurements for Hydrophilicity

Water contact angle measurement is a standard method to quantify the wettability of a surface, indicating whether it is hydrophilic (water-attracting) or hydrophobic (water-repelling). nanoscience.commeasurlabs.com A contact angle of less than 90° signifies a hydrophilic surface, while an angle greater than 90° indicates hydrophobicity. nanoscience.comresearchgate.net This characteristic is vital for applications ranging from coatings to biomedical materials. measurlabs.com

In one study, copolymers of this compound (DOF) and N-isopropylacrylamide (NIPAM) were synthesized to create scaffolds for bone tissue regeneration. The surface properties of these scaffolds, prepared by casting and electrospinning, were characterized using water contact angle measurements. researchgate.net The technique helps to understand how the inclusion of this compound in the copolymer structure affects the surface's interaction with water, a key factor for biocompatibility and cell adhesion. researchgate.net

Table 2: Water Contact Angle and Surface Characterization This table presents hypothetical data based on the general principles that different copolymer compositions and preparation methods will alter surface hydrophilicity.

Advanced Applications of Dioctyl Fumarate in Materials Science and Engineering

Polymer Modification and Additives

As an additive, dioctyl fumarate (B1241708) is valued for its ability to integrate into polymer matrices, altering their inherent properties to meet specific performance criteria. It is recognized as a versatile plasticizer and comonomer compatible with a range of resins. openpr.comdataintelo.com

Dioctyl fumarate is commonly employed as a plasticizer in the production of polymers, with a significant application in polyvinyl chloride (PVC) formulations. factmr.comguidechem.com Plasticizers are essential additives that increase the flexibility, workability, and toughness of polymers like PVC by reducing the intermolecular forces between the polymer chains. guidechem.comatamanchemicals.com

The primary role of this compound in PVC is to impart flexibility and enhance durability. factmr.comdataintelo.comguidechem.com Its incorporation into the PVC matrix makes the resulting material suitable for a wide array of applications, including construction materials, electrical cables, and coatings. factmr.comguidechem.com The addition of this compound improves the material's resistance to weathering, heat, and aging, which is crucial for products exposed to harsh environmental conditions. factmr.comdataintelo.com Its effectiveness in improving these properties makes it a valuable component for manufacturing high-performance, flexible PVC products. dataintelo.com

Growing environmental regulations and health concerns have driven the demand for non-phthalate plasticizers. openpr.comchemviewconsulting.com Phthalate (B1215562) esters, a common class of plasticizers, have been identified as potential endocrine disruptors. nih.gov In this context, this compound has emerged as a viable and safer alternative. openpr.comchemviewconsulting.com Its low toxicity profile underpins its use in various industries shifting towards more sustainable and eco-friendly formulations. factmr.comchemviewconsulting.com Research comparing various potential plasticizer alternatives has included fumarate derivatives as part of a move to replace traditional phthalates with compounds that have limited negative impacts. nih.govnih.gov Dioctyl maleate (B1232345) (DOM), a structurally related compound, is also noted as a phthalate-free alternative that can be used in similar applications. atamanchemicals.com

In the field of road engineering, asphalt (B605645) mixtures face performance challenges related to temperature variations and load-induced stress. bohrium.com To enhance the durability and performance of pavements, bitumen is often modified with polymers. Recent research has explored the use of copolymers containing this compound for this purpose. unlp.edu.arconicet.gov.arresearchgate.net Specifically, copolymers of this compound (DOF) and styrene (B11656) (S), referred to as PFS, have been synthesized and studied as novel bitumen modifiers. unlp.edu.arresearchgate.net

The addition of poly(this compound-co-styrene) (PFS) copolymers significantly influences the rheological and thermal properties of base bitumen. unlp.edu.arresearchgate.net Studies show that all modified bitumen (MB) samples exhibit higher viscosity compared to the base bitumen (BB). unlp.edu.arresearchgate.net This increase in viscosity enhances the energy required for flow, suggesting that the modified bitumen will be more resistant to deformation at higher service temperatures. unlp.edu.ar

Research into the macromolecular architecture of the copolymers found that asphalt modified with a branched PFS copolymer exhibited the lowest thermal susceptibility. researchgate.netconicet.gov.ar The incorporation of these copolymers leads to a general improvement in the basic properties of the modified asphalt. conicet.gov.ar

For a polymer modifier to be effective, it must exhibit good compatibility with the bitumen. bohrium.com Poor compatibility can lead to phase separation and a non-homogenous mixture, compromising the performance of the final product. Studies utilizing fluorescence microscopy have analyzed the morphology of bitumen blends containing this compound copolymers. unlp.edu.arresearchgate.net These analyses revealed that the modified bitumen samples exhibited good polymer-bitumen compatibility. unlp.edu.arresearchgate.net The size and distribution of the polymer-rich phase were comparable across different copolymer compositions and molecular weights, indicating a stable and consistent interaction between the polymer and bitumen phases. unlp.edu.ar This favorable compatibility is a crucial starting point for the potential application of these new materials in road engineering. unlp.edu.arconicet.gov.ar

Impact on Rheological and Thermal Behavior of Bitumen

Flow Improvers for Waxy Crude Oils

The transportation of waxy crude oil through pipelines is often hindered by the deposition of paraffin (B1166041) wax, which can obstruct flow and create significant operational challenges. researchgate.nettandfonline.com Copolymers, including those based on fumarates, are employed as flow improvers (FIs) and pour point depressants (PPDs) to mitigate these issues. researchgate.nettandfonline.com The effectiveness of these copolymers is linked to their molecular structure, specifically the balance between polar and non-polar segments. researchgate.nettandfonline.com

Research has focused on synthesizing novel copolymers to enhance crude oil flow. One such study involved the creation of copolymers based on this compound (DOF) and vinyl benzoate (B1203000) (VB) through solution radical polymerization. researchgate.netconicet.gov.ar These copolymers were evaluated as flow improvers for a waxy crude oil characterized by paraffin with a high average carbon number. researchgate.netconicet.gov.ar The analysis, conducted via differential scanning calorimetry and rheological measurements, showed that the copolymer's performance was dependent on its composition and molecular weight. researchgate.netconicet.gov.ar Notably, the copolymer with the lowest molecular weight demonstrated the best efficacy as a flow improver. researchgate.netconicet.gov.ar

Pour point depressants are chemical additives that lower the temperature at which crude oil ceases to flow. onepetro.orgekb.eg Fumarate-based polymers are recognized as effective PPDs for waxy crude oils. researchgate.nettandfonline.com The mechanism involves the interaction of the PPD's alkyl chains with wax crystals, which disrupts the formation of a large, flow-impeding wax network. ekb.eg

In studies involving copolymers of this compound and vinyl benzoate, their performance as PPDs was a key area of investigation. researchgate.netconicet.gov.ar Similarly, research on other fumarate copolymers, such as dialkyl fumarate–vinyl acetate (B1210297), has shown that their effectiveness as PPDs is influenced by the comonomer ratio. tandfonline.com For instance, a study on Anshan 20# heavy diesel oil showed that a 1.0% addition of a specific pour point depressant could lower the pour point from 16°C to 3°C. google.com Another study on Daqing crude oil demonstrated a pour point reduction of 8-10°C with a 0.5% to 1.0% dosage of a pour point depressant. google.com

| Oil Type | Additive Concentration | Initial Pour Point (°C) | Final Pour Point (°C) | Pour Point Depression (°C) |

|---|---|---|---|---|

| Anshan 20# Heavy Diesel Oil | 1.0% | 16 | 3 | 13 |

| Daqing Crude Oil | 0.5% - 1.0% | - | - | 8-10 |

This compound and its copolymers also function as viscosity modifiers, reducing the resistance of crude oil to flow. researchgate.netawpc.co.jp The addition of these additives can significantly lower the apparent viscosity of waxy crude oil, which is crucial for minimizing pumping costs during transportation. onepetro.org

Research has demonstrated substantial viscosity reduction in crude oil upon the addition of flow improvers. For example, the addition of a biodegradable pour point depressant (BPPD) at a concentration of 800 ppm resulted in a viscosity reduction of nearly 94%. researchgate.netonepetro.org In another study, a series of oil-soluble viscosity reducers prepared by free radical polymerization showed an apparent viscosity reduction rate of up to 70.09%, outperforming a conventional ethylene-vinyl acetate copolymer under the same conditions. researchgate.netresearchgate.net

| Additive Type | Dosage | Viscosity Reduction |

|---|---|---|

| Biodegradable PPD (BPPD) | 800 ppm | ~94% |

| Oil Soluble Viscosity Reducer | Not Specified | Up to 70.09% |

The effectiveness of flow improvers like this compound copolymers stems from their role as wax crystal modifiers. onepetro.org These additives interact with paraffin wax crystals as they form, altering their size, shape, and aggregation. researchgate.netonepetro.org Instead of forming large, interlocking networks that cause the oil to gel, the wax precipitates as fine, dispersed particles. researchgate.netonepetro.org This modification prevents the loss of fluidity at low temperatures.